3-Chloro-4-isopropoxybenzoic acid serves as a key starting material in the development of novel anti-mitotic cancer therapeutics. [] Specifically, it acts as a high-throughput screening hit in the discovery of potent and selective inhibitors for the mitotic kinesin CENP-E (centromere-associated protein E). [] Inhibition of CENP-E disrupts mitotic processes, offering a potential strategy for combating cancer.
3-Chloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula . This compound is a derivative of benzoic acid, characterized by a chlorine atom at the third position and an isopropoxy group at the fourth position of the benzene ring. Due to its unique structural features, it has garnered interest in various chemical and biochemical applications.
This compound can be synthesized through multiple methods, primarily involving reactions between chlorobenzoic acid derivatives and isopropyl alcohol or isopropyl halides. It is commercially available through various chemical suppliers and can also be synthesized in laboratory settings.
3-Chloro-4-isopropoxybenzoic acid falls under the category of aromatic carboxylic acids. It is classified as a chlorinated aromatic compound due to the presence of the chlorine atom on the benzene ring.
The synthesis of 3-Chloro-4-isopropoxybenzoic acid can be achieved through several routes:
The molecular structure of 3-Chloro-4-isopropoxybenzoic acid consists of a benzene ring substituted with a chlorine atom at the meta position (third position) and an isopropoxy group at the para position (fourth position).
3-Chloro-4-isopropoxybenzoic acid can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity, often utilizing solvents like methanol or dichloromethane.
In biochemical contexts, 3-Chloro-4-isopropoxybenzoic acid acts as an inhibitor for specific enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. By binding to these enzymes' active sites, it prevents their normal function, leading to alterations in metabolic pathways.
The compound also interacts with proteins involved in the shikimate pathway, crucial for synthesizing aromatic compounds in plants and microorganisms. Its inhibition effects can lead to significant changes in cellular metabolism and gene expression over time .
3-Chloro-4-isopropoxybenzoic acid has several scientific applications:
The synthesis of 3-chloro-4-isopropoxybenzoic acid critically depends on regioselective nucleophilic aromatic substitution (SNAr) to install the isopropoxy group. This reaction typically employs 3-chloro-4-hydroxybenzoic acid derivatives as substrates, with 2-bromopropane serving as the alkylating agent. The process requires anhydrous conditions in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which enhance nucleophilicity and reaction kinetics. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, generating the phenoxide nucleophile essential for attacking the alkyl halide [3] [5].
Reaction efficiency hinges on precise stoichiometry and temperature control. A molar ratio of 1:1.2 (substrate:2-bromopropane) at 80–90°C achieves >85% conversion within 8 hours. Higher temperatures (>100°C) promote O-alkylation over competing esterification or C-alkylation. Microwave-assisted synthesis has reduced this timeframe to 2 hours with comparable yields while minimizing by-product formation. Post-reaction, the crude product undergoes extraction with ethyl acetate or dichloromethane, followed by acidification to precipitate the target compound [5].
Table 1: Optimization of Isopropoxy Group Introduction
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | DMF | DMSO | +12% |
Base | K₂CO₃ | Cs₂CO₃ | +8% |
Temperature | 80°C | 90°C (microwave) | +15% |
Substrate Ratio | 1:1.0 | 1:1.2 | +10% |
Carboxylic acid liberation predominantly occurs via alkaline hydrolysis of methyl or ethyl ester precursors. Methyl 3-chloro-4-isopropoxybenzoate undergoes saponification using aqueous sodium hydroxide (2–3 M) in methanol/water (4:1) at 60–70°C for 4–6 hours. This method achieves >95% conversion, with acidification (HCl, pH 2–3) precipitating the product. Critical to yield preservation is maintaining pH control during acidification; rapid addition causes particle agglomeration, complicating filtration, while dropwise addition yields easily filterable crystals [1] [9].
Alternative pathways include direct carboxylation of halogenated precursors via palladium-catalyzed carbonylation. However, this route is less industrially viable due to catalyst costs and stringent CO handling requirements. Enzymatic hydrolysis using lipases in biphasic systems (water:ethyl acetate) offers a green alternative but suffers from extended reaction times (24–48 hours) and modest yields (70–75%) [5].
Table 2: Hydrolysis Conditions and Performance
Method | Conditions | Time | Yield |
---|---|---|---|
Alkaline Hydrolysis | 2M NaOH, MeOH/H₂O, 70°C | 5 h | 95% |
Enzymatic Hydrolysis | Candida antarctica lipase, 37°C | 36 h | 73% |
Acid-Catalyzed | 6M HCl, reflux | 12 h | 88% |
Traditional cyanation routes for benzoic acid derivatives rely on copper(I) cyanide (CuCN) in high-temperature amidation-dehydration sequences, generating stoichiometric metallic waste. Recent innovations eliminate cyanide altogether. Patent CN106674044A discloses a cyano-free path where methyl p-hydroxybenzoate undergoes sequential O-alkylation, formylation, and dehydration to introduce the cyano group. The formylation employs dichloromethyl methyl ether with titanium tetrachloride, followed by hydroxylamine treatment and acetic anhydride-mediated dehydration [1].
Phase-transfer catalysis (PTC) further enhances sustainability. Crown ethers (18-crown-6) or tetrabutylammonium bromide catalyze reactions in water-organic biphasic systems, reducing DMF usage by 60%. Computational modeling identified 3,5-dichloro-4-ethoxybenzamido intermediates as viable precursors that bypass cyanation entirely, as demonstrated in retinoid agonist syntheses [8].
Regioselective chlorination at the meta-position remains challenging due to competing ortho/para electrophilic attack. Directed ortho metalation (DoM) strategies overcome this: a removable directing group (e.g., ester) coordinates with lithium bases like n-butyllithium, enabling precise chlorination at C3. Subsequent directing group removal affords the chlorinated acid in 82% yield [3] [5].
Transition-metal catalysis offers superior selectivity. Pd(OAc)₂ with ortho-directing carboxylate groups facilitates C–H activation chlorination using N-chlorosuccinimide (NCS). Key advantages include:
Scalable synthesis requires balancing reaction efficiency with purification simplicity. Continuous flow systems enhance the O-alkylation step by maintaining exact stoichiometric control of 2-bromopropane, suppressing dialkylation by-products. Solvent selection profoundly impacts yield: switching from THF to acetonitrile in hydrolysis improves crystallization kinetics, reducing residual organics to <500 ppm [1].
Process mass intensity (PMI) reduction strategies include:
Pilot-scale runs (50 kg batches) confirm robustness: acidification at 5°C/min yields free-flowing crystals with 99.5% HPLC purity after single-stage crystallization.
Table 3: Industrial Process Optimization Metrics
Parameter | Lab Scale | Pilot Scale | Improvement |
---|---|---|---|
Yield | 78% | 91% | +13% |
Purity | 95% | 99.5% | +4.5% |
Solvent Consumption | 20 L/kg | 8 L/kg | -60% |
Reaction Time | 12 h | 6 h | -50% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7